molecular formula C16H15NO4 B5507559 4-isopropylphenyl 4-nitrobenzoate

4-isopropylphenyl 4-nitrobenzoate

Cat. No.: B5507559
M. Wt: 285.29 g/mol
InChI Key: QXORLMQUYPIOPY-UHFFFAOYSA-N
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Description

4-Isopropylphenyl 4-nitrobenzoate is a benzoate ester derivative of interest in various chemical research and development applications. Benzoate esters are widely utilized as key intermediates in the synthesis of more complex molecules, particularly in the fields of pigments and pharmaceuticals (Zhang et al., 1990; Zhang et al., 1995) . Similar to other nitrobenzoate compounds, it may serve as a precursor in organic synthesis or be used in methodological studies, such as the palladium-catalyzed formation of allylic C–F bonds, a reaction relevant for developing positron emission tomography (PET) tracers (Hollingworth et al., 2011) . The nitro and ester functional groups make this class of compounds suitable for further chemical transformations and for studies in crystallography and molecular interactions, where weak intermolecular forces like C–H···O hydrogen bonding and π–π stacking are often observed (Acta Cryst., 2011) . Disclaimer: This product is intended for research purposes only and is strictly for use in a laboratory setting. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult the relevant safety data sheets and conduct a comprehensive risk assessment before handling this compound. The information presented here is for descriptive purposes and does not constitute a specification.

Properties

IUPAC Name

(4-propan-2-ylphenyl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-11(2)12-5-9-15(10-6-12)21-16(18)13-3-7-14(8-4-13)17(19)20/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXORLMQUYPIOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Physical Properties of Selected 4-Nitrobenzoate Esters

Compound Melting Point (°C) Solubility (Polarity Trends) Key Structural Feature Reference
4-Isopropylphenyl 4-nitrobenzoate Not reported Low in water, soluble in DCM 4-isopropylphenoxy group
Isopropyl 4-nitrobenzoate 98–100 Soluble in ethanol Isopropyl ester group
Methyl 4-nitrobenzoate 96–98 Moderately polar solvents Methyl ester group
Ethyl 4-nitrobenzoate 72–74 High in chloroform Ethyl ester group
(4-Nitrophenyl) 4-methylbenzoate 150–152 Insoluble in hexane 4-methylbenzoate backbone

The 4-isopropylphenoxy group in this compound introduces significant steric bulk compared to alkyl esters (e.g., methyl or ethyl), reducing solubility in polar solvents. Crystal structure analyses of isopropyl 4-nitrobenzoate reveal tight packing due to van der Waals interactions, suggesting similar behavior in the phenyl-substituted analog .

Reactivity and Functional Group Transformations
  • Reduction of Nitro Group: The nitro group in 4-nitrobenzoate esters is reducible to an amine. For example, ethyl 4-nitrobenzoate is reduced to ethyl 4-aminobenzoate using indium/ammonium chloride, with IR peaks at 3424 cm⁻¹ (N-H stretch) and 1685 cm⁻¹ (ester C=O) . The steric hindrance from the 4-isopropylphenoxy group may slow reduction kinetics compared to less bulky esters.
  • Ester Hydrolysis : Alkaline hydrolysis of nitrobenzoate esters proceeds via nucleophilic attack on the carbonyl. Methyl 4-nitrobenzoate hydrolyzes faster than phenyl derivatives due to lower steric hindrance .

Table 2: Antiproliferative Activity of Aromatic Substituted Compounds

Compound Cell Line (IC₅₀, μM) Key Structural Feature Reference
β-Aryl-δ-iodo-γ-lactone (4-isopropylphenyl) Jurkat: 12.3 4-isopropylphenyl substituent
This compound Not reported Nitrobenzoate ester N/A
Lactone 3 (unsubstituted phenyl) Jurkat: >50 No substituents

The 4-isopropylphenyl group enhances antiproliferative activity in lactones, likely due to improved membrane interaction .

Spectroscopic Comparisons

Table 3: Key IR and NMR Peaks of Nitrobenzoate Esters

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) Reference
Ethyl 4-nitrobenzoate 1685 (C=O), 1520 (NO₂) 1.35 (t, CH₃), 4.35 (q, CH₂)
Methyl 4-nitrobenzoate 1700 (C=O), 1535 (NO₂) 3.95 (s, OCH₃)
This compound Expected ~1680–1700 (C=O) 1.25 (d, CH(CH₃)₂)

The isopropyl group in this compound would produce characteristic doublets (δ ~1.25 ppm) in ¹H NMR, distinct from methyl or ethyl esters.

Q & A

Q. What experimental design strategies are optimal for synthesizing 4-isopropylphenyl 4-nitrobenzoate with high yield and purity?

Methodological Answer: A factorial design is recommended to optimize reaction parameters (e.g., temperature, molar ratios, catalyst loading). For example, a 2³ factorial design can systematically evaluate interactions between variables like nitrobenzoylation efficiency and isopropylphenol reactivity. Orthogonal arrays (e.g., Taguchi methods) reduce experimental runs while maximizing data robustness . Post-synthesis, purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 8.2–8.4 ppm for aromatic protons, δ 2.9 ppm for isopropyl groups) .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

Methodological Answer: Stability studies should include:

  • Thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • UV-Vis spectroscopy (λmax ~260–280 nm) to monitor nitro group degradation under light exposure.
  • Accelerated aging tests (40°C/75% RH for 6 weeks) to simulate long-term storage.
    Data contradictions (e.g., unexpected ester hydrolysis) should be resolved using LC-MS to identify degradation byproducts .

Q. What analytical techniques are critical for distinguishing this compound from structurally similar esters?

Methodological Answer:

  • IR spectroscopy : The ester carbonyl stretch (~1740 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) confirm functional groups.
  • X-ray crystallography : Resolves positional isomerism (e.g., para vs. ortho substitution).
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₆H₁₅NO₄) with <2 ppm error .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to identify electrophilic centers. The nitro group’s electron-withdrawing effect lowers the LUMO energy, enhancing reactivity at the carbonyl carbon .
  • Molecular Dynamics (MD) simulations : Model solvent effects (e.g., DMF vs. THF) on transition-state stabilization. Validate with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .

Q. What strategies resolve contradictions in kinetic data for this compound’s hydrolysis under acidic vs. basic conditions?

Methodological Answer:

  • Mechanistic studies : Use isotopic labeling (¹⁸O in ester groups) to track hydrolysis pathways.
  • pH-rate profiles : Identify rate-determining steps (e.g., nucleophilic attack in basic media vs. protonation in acidic media).
  • Controlled-variable experiments : Isolate solvent polarity effects using dielectric constant-adjusted mixtures (e.g., water/dioxane) .

Q. How does the nitro group’s para-substitution influence the electronic properties of this compound in photochemical studies?

Methodological Answer:

  • UV-Vis spectroscopy : Compare molar absorptivity with meta-nitro analogs to quantify conjugation effects.
  • Cyclic voltammetry : Measure reduction potentials to assess electron-withdrawing strength (-NO₂ vs. -CN or -CF₃).
  • TD-DFT calculations : Simulate excited-state transitions to correlate with experimental fluorescence quenching data .

Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Preparative HPLC : Use a phenyl-hexyl stationary phase for aromatic selectivity.
  • Countercurrent chromatography (CCC) : Leverage polarity differences in a biphasic solvent system (e.g., hexane/ethyl acetate/methanol/water).
  • Membrane filtration : Nanofiltration membranes (MWCO ~300 Da) retain higher-molecular-weight byproducts .

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